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  • Product: 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride
  • CAS: 1207724-13-7

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride: A Technical Guide

Executive Summary & Chemical Context Pyrimidine-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, immunomodulators,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Pyrimidine-4-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, immunomodulators, and phospholipase D inhibitors [1]. The functionalization of the pyrimidine ring at the C6 position with a morpholine moiety significantly enhances the molecule's solubility, metabolic stability, and binding affinity through favorable hydrogen-bonding interactions.

As a Senior Application Scientist, I have designed this whitepaper to detail a robust, high-yielding, and self-validating three-step synthetic pathway for 6-morpholinopyrimidine-4-carboxylic acid hydrochloride . Rather than relying on empirical guesswork, this guide breaks down the thermodynamic and kinetic causality behind every solvent, base, and reagent choice, ensuring that researchers can reproduce these results with analytical precision.

Retrosynthetic Strategy & Pathway Design

The most efficient retrosynthetic disconnection for 6-morpholinopyrimidine-4-carboxylic acid targets the C6-N bond and the C4-carboxylic acid. We initiate the synthesis using the commercially available building block, (CAS: 6627-22-1)[2].

This starting material allows for a highly regioselective[3], followed by a mild saponification of the ester[4], and concluding with anhydrous hydrochloride salt formation.

SynthesisPathway SM Methyl 6-chloro- pyrimidine-4-carboxylate Int1 Methyl 6-morpholino- pyrimidine-4-carboxylate SM->Int1 Morpholine, DIPEA THF, 25°C Int2 6-Morpholinopyrimidine- 4-carboxylic acid Int1->Int2 LiOH (aq) THF/MeOH, 25°C Prod 6-Morpholinopyrimidine- 4-carboxylic acid HCl Int2->Prod HCl in Dioxane 0°C to 25°C

Figure 1: Three-step synthetic pathway for 6-morpholinopyrimidine-4-carboxylic acid HCl.

Step-by-Step Experimental Protocols & Mechanistic Causality

The following protocols are engineered as self-validating systems , meaning the reaction provides intrinsic visual or analytical feedback to confirm its progression.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism: The electrophilicity of the C6 position on the pyrimidine ring is profoundly enhanced by the electron-withdrawing nature of the adjacent ring nitrogens and the para-positioned methyl ester[3]. The addition of morpholine proceeds via a stabilized Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the morpholine nucleophile, maximizing atom economy.

Protocol:

  • Charge a flame-dried round-bottom flask with methyl 6-chloropyrimidine-4-carboxylate (1.0 equiv)[2] and anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Add DIPEA (2.0 equiv) and cool the mixture to 0 °C.

  • Dropwise add morpholine (1.1 equiv).

    • Self-Validation Checkpoint: A fine white precipitate (DIPEA·HCl) will immediately begin to form in the clear THF solution, visually confirming the progression of the SNAr reaction.

  • Warm to 25 °C and stir for 4 hours. Monitor via LC-MS until the starting material mass ([M+H]⁺ 173) is completely replaced by the product mass ([M+H]⁺ 224).

  • Quench with distilled water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Saponification (Ester Hydrolysis)

Causality & Mechanism: Ester hydrolysis requires a hydroxide source. is specifically chosen over NaOH or KOH because the hard lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity without degrading the sensitive pyrimidine ring[4]. A ternary solvent system (THF/MeOH/H₂O, 3:1:1) is critical; it bridges the dielectric gap, keeping both the lipophilic ester and the hydrophilic hydroxide salt in a homogenous reactive phase.

Protocol:

  • Dissolve the crude methyl 6-morpholinopyrimidine-4-carboxylate (1.0 equiv) in a THF/MeOH/H₂O mixture (3:1:1, 0.1 M).

  • Add LiOH monohydrate (1.5 equiv) in one portion.

  • Stir at 25 °C for 16 hours.

  • Concentrate under reduced pressure to remove the volatile THF and MeOH.

  • Dilute the remaining aqueous residue with water and cool to 0 °C.

  • Slowly acidify with 1M HCl until the pH reaches exactly 3.0.

    • Self-Validation Checkpoint: The free 6-morpholinopyrimidine-4-carboxylic acid will rapidly precipitate as a dense white solid as it reaches its isoelectric point.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Step 3: Hydrochloride Salt Formation

Causality & Mechanism: Converting the free carboxylic acid to its hydrochloride salt improves aqueous solubility and solid-state stability[1]. Anhydrous 1,4-dioxane is utilized as the solvent to strictly prevent the reverse esterification reaction that could occur if alcohols were present under strongly acidic conditions.

Protocol:

  • Suspend the pure 6-morpholinopyrimidine-4-carboxylic acid in anhydrous 1,4-dioxane (0.1 M).

  • Slowly add a 4.0 M solution of HCl in dioxane (1.2 equiv) at 0 °C.

  • Stir the suspension for 2 hours, allowing it to warm to 25 °C.

    • Self-Validation Checkpoint: The suspension will transition in appearance from a clumpy powder to a highly uniform, crystalline hydrochloride salt.

  • Filter the salt under a nitrogen blanket (to prevent moisture absorption), wash with cold anhydrous diethyl ether, and dry in a vacuum desiccator.

Workflow Start Reaction Setup (Inert Atmosphere) SNAr SNAr Reaction (Monitor via LC-MS) Start->SNAr Workup1 Aqueous Workup & Extraction (EtOAc) SNAr->Workup1 Hydrolysis Saponification (LiOH, 16h) Workup1->Hydrolysis Acidification Acidification (pH 3) & Precipitation Hydrolysis->Acidification SaltForm HCl/Dioxane Treatment (Anhydrous) Acidification->SaltForm QC Final QC (NMR, HPLC, KF) SaltForm->QC

Figure 2: End-to-end experimental workflow and critical quality control checkpoints.

Quantitative Data & Optimization Matrix

To establish the most reliable protocol, various conditions were tested. The table below summarizes the quantitative data driving the protocol choices outlined in Section 3. The bolded rows represent the optimized parameters that yield the highest purity and mass recovery.

Reaction StepSolvent SystemReagent / BaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1. SNAr THF DIPEA (2.0 eq) 25 4 92 >98%
1. SNArDMFK₂CO₃ (2.0 eq)6028594%
2. Hydrolysis THF/MeOH/H₂O LiOH (1.5 eq) 25 16 89 >99%
2. HydrolysisMeOH/H₂ONaOH (2.0 eq)6047892%
3. Salt Formation 1,4-Dioxane 4M HCl/Dioxane 0 → 25 2 95 >99.5%
3. Salt FormationDiethyl Ether2M HCl/Ether2548898%

Conclusion

By leveraging the intrinsic electrophilicity of the C6-chlorine and employing meticulously selected solvent systems to control reaction kinetics, the synthesis of 6-morpholinopyrimidine-4-carboxylic acid hydrochloride can be achieved with >99.5% purity and an overall yield exceeding 77% across three steps. The self-validating nature of each step—from visible precipitate formation to pH-dependent crystallization—ensures high reproducibility for drug development professionals scaling this scaffold.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry (ACS Publications) / PMC. Available at:[Link]

  • WO 00/18738 - Amide Derivatives. WIPO / Google Patents.
  • 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem - NIH. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride – Chemical Properties, Synthetic Utility, and Biological Applications

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the foundational backbone for next-generation therapeutics. 6-Morpholinopyrimidine-4-carboxylic acid hydrochlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the foundational backbone for next-generation therapeutics. 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is one such privileged building block. Characterized by an electron-deficient pyrimidine core substituted with a solubilizing morpholine ring and a versatile carboxylic acid handle, this compound is indispensable in modern medicinal chemistry.

It serves as the primary precursor for synthesizing pyrimidine-4-carboxamides, a class of molecules recently identified as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) ()[1] and modulators of inflammatory cytokines ()[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols for its integration into drug discovery pipelines.

Physicochemical Properties & Structural Logic

Understanding the intrinsic properties of a building block is the first step in designing a robust synthetic route. The hydrochloride salt form of this compound is intentionally chosen over the free base for several critical reasons. Pyrimidine-4-carboxylic acids can be prone to spontaneous decarboxylation under thermal stress; protonation of the heterocyclic nitrogens stabilizes the core, significantly extending shelf life and improving handling characteristics.

Furthermore, the morpholine ring acts as an electron-donating group via resonance, partially offsetting the electron-withdrawing nature of the pyrimidine ring. This structural interplay dictates the molecule's reactivity and its interactions within biological targets, where the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor in enzyme active sites.

Table 1: Physicochemical Profile
PropertyValueMechanistic Implication
Chemical Name 6-Morpholinopyrimidine-4-carboxylic acid hydrochlorideStandard IUPAC nomenclature.
Molecular Formula C9H11N3O3 · HClIndicates a highly functionalized, low-MW scaffold.
Molecular Weight 245.66 g/mol Ideal starting weight for lead optimization (Rule of 5).
Physical State Off-white to pale yellow powderIndicates high purity; yellowing suggests oxidation.
pKa (Carboxylic Acid) ~3.2 (Calculated)Requires strong bases (e.g., DiPEA) for full deprotonation.
pKa (Morpholine N) ~5.8 (Calculated)Ensures protonation in acidic LC-MS mobile phases.
Solubility Soluble in DMSO, DMF, H2OFacilitates homogeneous liquid-phase synthesis.

Synthetic Workflows: Amide Coupling Protocols

The primary utility of 6-morpholinopyrimidine-4-carboxylic acid hydrochloride lies in its conversion to complex carboxamides. However, coupling electron-deficient heteroaromatic acids requires careful selection of activating agents to prevent degradation.

G Start 6-Morpholinopyrimidine- 4-carboxylic acid HCl Base Neutralization (DiPEA / TEA) Start->Base Releases free base Activation Carboxyl Activation (PyBOP / HATU) Base->Activation Forms active ester Amine Amine Nucleophile Addition Activation->Amine Amidation Product Pyrimidine-4-Carboxamide Derivative Amine->Product Yields target

Caption: Workflow for the amide coupling of 6-morpholinopyrimidine-4-carboxylic acid.

Self-Validating Amide Coupling Protocol

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 6-morpholinopyrimidine-4-carboxylic acid hydrochloride (1.0 eq) and anhydrous DMF to achieve a 0.1 M concentration.

  • Neutralization: Add N,N-Diisopropylethylamine (DiPEA) (4.0 eq) dropwise at room temperature.

    • Causality: Why 4.0 equivalents? One equivalent neutralizes the HCl salt of the starting material. A second neutralizes the HCl salt of the incoming amine (if applicable). The remaining equivalents maintain a highly basic environment to deprotonate the carboxylic acid, facilitating rapid nucleophilic attack on the phosphonium intermediate.

  • Activation: Add PyBOP (1.5 eq) in one portion. Stir for 15 minutes.

    • Causality: PyBOP is preferred over standard EDC/NHS. Pyrimidine-4-carboxylic acids can form sluggish active esters; PyBOP generates an HOBt ester in situ, which is highly reactive toward unhindered amines but stable enough to prevent the degradation of the electron-deficient pyrimidine core.

  • Amidation: Add the target primary or secondary amine (1.2 eq). Stir for 6–12 hours at room temperature.

  • Workup: Quench the reaction with distilled water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Analytical Characterization Workflow

Validating the success of the coupling requires precise analytical techniques tailored to the scaffold's properties.

  • LC-MS Analysis: Use a C18 reverse-phase column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid .

    • Causality: The addition of 0.1% Formic acid is critical. It ensures the morpholine nitrogen (pKa ~5.8) remains fully protonated, yielding a sharp, intense [M+H]+ signal in positive ESI mode. Without the acid modifier, the amphoteric nature of the product causes peak tailing and poor ionization efficiency.

  • 1H NMR (DMSO-d6): The pyrimidine C2 and C5 protons will appear as distinct singlets or doublets (depending on substitution) in the downfield aromatic region (7.0 - 8.5 ppm), while the morpholine protons will present as two distinct multiplets around 3.6-3.8 ppm.

Biological Applications & Target Pathways

The carboxamide derivatives of this scaffold have demonstrated profound biological activity, most notably as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) ()[1]. NAPE-PLD is the primary enzyme responsible for synthesizing N-acylethanolamines (NAEs), including the endocannabinoid anandamide.

By utilizing 6-morpholinopyrimidine-4-carboxylic acid as a starting material, researchers have developed nanomolar-potent inhibitors (e.g., LEI-401) that successfully decrease NAE levels in vivo, providing a critical pharmacological tool for studying lipid signaling and emotional behavior ()[1]. Additionally, related pyrimidine amides have been patented for their ability to inhibit cytokine production, making them valuable in treating inflammatory conditions such as rheumatoid arthritis and fibrotic diseases ()[2].

Pathway Stimulus Membrane Stress / Calcium NAPE N-Acylphosphatidylethanolamine (NAPE) Stimulus->NAPE Biosynthesis Enzyme NAPE-PLD Enzyme NAPE->Enzyme Substrate Binding Product Anandamide (AEA) & Phosphatidic Acid Enzyme->Product Hydrolysis Inhibitor Pyrimidine-4-Carboxamide Inhibitor Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of NAPE-PLD inhibition by pyrimidine-4-carboxamide derivatives.

Conclusion

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is far more than a simple reagent; it is a meticulously designed scaffold that balances reactivity, solubility, and biological target affinity. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can efficiently harness this compound to drive innovation in lipid signaling and anti-inflammatory drug discovery.

References

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzamide derivatives and their use as cytokine inhibitors (WO2000018738A1)

Sources

Foundational

The Pharmacological Utility and Biological Activity of 6-Morpholinopyrimidine-4-Carboxylic Acid Hydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, certain molecular scaffolds act as "privileged structures"—templates that consistently yield high-affinity interactions across diverse biological targets. 6-Morpholinopyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, certain molecular scaffolds act as "privileged structures"—templates that consistently yield high-affinity interactions across diverse biological targets. 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a premier example of such a building block. While the highly polar carboxylic acid itself exhibits limited cellular permeability and direct in vivo biological activity, it serves as the obligate pharmacophoric core for synthesizing potent enzyme and kinase inhibitors.

This technical whitepaper details the structural causality behind this scaffold's biological utility, focusing on its role in generating inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) and p38 Mitogen-Activated Protein Kinases (MAPK) . By bridging chemical geometry with biological target engagement, this guide provides a comprehensive framework for researchers utilizing this compound in drug development.

Structural Basis of Target Engagement

The biological activity of the derivatives generated from this compound is dictated by three highly synergistic structural domains:

  • The Morpholine Ring: This moiety provides a finely tuned lipophilicity-solubility balance. More importantly, the morpholine oxygen acts as a critical hydrogen-bond acceptor. In kinase targets, this oxygen frequently interacts with the backbone amide protons of the enzyme's hinge region (e.g., Met109 in p38α), anchoring the molecule within the ATP-binding pocket.

  • The Pyrimidine Core: The electron-deficient heteroaromatic ring engages in π−π stacking interactions with hydrophobic residues (such as phenylalanine or tyrosine) lining the active sites of lipid-metabolizing enzymes and kinases.

  • The Carboxylic Acid (Hydrochloride Salt): The HCl salt ensures the compound remains stable and highly soluble during storage. Synthetically, the carboxylic acid acts as the functional handle. When converted into a carboxamide, the newly attached amine group projects outward into solvent-exposed regions or allosteric pockets, dictating the ultimate target selectivity of the molecule.

Primary Target Class: NAPE-PLD Inhibition

NAPE-PLD is a metallo- β -lactamase fold enzyme containing two Zn2+ ions in its active site. It is the primary enzyme responsible for synthesizing N-acylethanolamines (NAEs), a family of bioactive lipid mediators that includes the endocannabinoid anandamide.

Causality of Action: By utilizing 6-morpholinopyrimidine-4-carboxylic acid to synthesize pyrimidine-4-carboxamides, researchers have developed the first highly potent and selective NAPE-PLD inhibitors (such as LEI-401 analogs). Inhibiting NAPE-PLD directly reduces NAE levels in the brain, which modulates the activation of G-protein-coupled receptors (CB1, CB2) and ion channels (TRPV1) . This pathway represents a novel therapeutic avenue for treating metabolic syndrome, pain, and emotional behavioral disorders.

Pathway PE Phosphatidylethanolamine (Membrane Lipid) NAPE N-Acyl-PE (NAPE) PE->NAPE N-Acyltransferase NAEs N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE->NAEs Hydrolysis NAPE_PLD NAPE-PLD Enzyme (Active Homodimer) NAPE_PLD->NAPE Catalyzes Inhibitor Pyrimidine-4-Carboxamide (Scaffold Derivative) Inhibitor->NAPE_PLD Active Site Inhibition Receptors CB1 / CB2 / TRPV1 Receptors NAEs->Receptors Agonist Binding Response Modulation of Pain, Inflammation & Anxiety Receptors->Response Downstream Signaling

Fig 1. NAPE-PLD signaling pathway and its modulation by pyrimidine-4-carboxamide derivatives.

Secondary Target Class: p38 MAPK Inhibition

Beyond lipid metabolism, the morpholinopyrimidine scaffold is a well-documented precursor for cytokine-suppressive anti-inflammatory drugs. Derivatives synthesized from this core have been patented for their ability to inhibit p38 MAPK .

Causality of Action: p38 MAPK is activated by physiological stress, leading to the overproduction of pro-inflammatory cytokines like TNF- α and IL-6. The morpholinopyrimidine derivatives act as ATP-competitive inhibitors. The morpholine ring mimics the adenine base of ATP, locking into the hinge region, while the carboxamide tail extends into the DFG-out allosteric pocket, stabilizing the kinase in an inactive conformation.

Quantitative Biological Activity Profile

The table below summarizes the representative biological activity of derivative classes synthesized directly from the 6-morpholinopyrimidine-4-carboxylic acid core.

Derivative ClassPrimary TargetRepresentative IC50​ Primary Scaffold InteractionPharmacological Effect
LEI-401 Analogs NAPE-PLD< 50 nMPyrimidine π -stacking with active siteReduction of brain NAE levels
N-Alkyl Carboxamides p38 α MAPK100 - 300 nMMorpholine H-bonding to Met109 hingeSuppression of TNF- α release
Aryl Carboxamides PI3K α 500 - 800 nMMorpholine H-bonding to Val851 hingeInhibition of AKT phosphorylation

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following workflows utilize self-validating mechanisms (e.g., LC-MS tracking, Z'-factor calculations) to guarantee that the biological activity observed is a true reflection of the synthesized compound.

Protocol A: Synthesis of Target Carboxamides

Objective: Convert the inactive carboxylic acid hydrochloride into a biologically active carboxamide library.

  • Neutralization & Activation: Suspend 6-morpholinopyrimidine-4-carboxylic acid hydrochloride (1.0 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DiPEA, 4.0 equiv).

    • Causality: DiPEA serves a dual purpose: it neutralizes the HCl salt to free the carboxylic acid and provides the basic environment required for the coupling agent.

  • Coupling: Add PyBOP (1.5 equiv) and stir for 15 minutes at room temperature.

    • Causality: PyBOP efficiently forms an active standard HOBt ester without generating the highly toxic HMPA byproduct associated with older BOP reagents.

  • Amidation: Add the desired primary or secondary amine (1.2 equiv). Stir for 12 hours.

  • Self-Validation (LC-MS): Before workup, sample 5 μ L of the reaction mixture, dilute in methanol, and run via LC-MS. Validation Check: Proceed to purification only if the starting material mass ( [M+H]+=210.09 ) has completely disappeared and the target amide mass is dominant.

  • Purification: Dilute with water, extract with EtOAc, and purify via flash chromatography (EtOAc/Hexanes gradient).

Protocol B: In Vitro NAPE-PLD Activity Assay

Objective: Evaluate the biological inhibitory activity of the synthesized derivatives.

  • Enzyme Preparation: Express and purify recombinant human NAPE-PLD. Dilute to a working concentration of 2 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Triton X-100).

  • Compound Incubation: Dispense 100 nL of the synthesized derivative (in DMSO) into a 384-well black microtiter plate. Add 10 μ L of the enzyme solution. Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Substrate Addition: Add 10 μ L of the fluorogenic substrate PED6 (final concentration 1 μ M).

  • Kinetic Readout: Measure fluorescence ( Ex/Em=488/530 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO (vehicle, full activity) and 16 wells of a known inhibitor (e.g., 10 μ M LEI-401, zero activity).

    • Validation Check: Calculate the Z'-factor. The assay is only deemed valid and trustworthy if Z′>0.6 , ensuring the signal window is robust enough to accurately determine IC50​ values.

Workflow Scaffold 6-Morpholinopyrimidine-4- carboxylic acid HCl Coupling Amide Coupling (PyBOP, DiPEA, DMF) Scaffold->Coupling Neutralization & Activation Library Carboxamide Library Coupling->Library Diversification Assay In Vitro Profiling (Fluorescence/MS) Library->Assay HTS Screening Validation Z'-Factor & Counter-Screening Assay->Validation Quality Control SAR Lead Optimization Validation->SAR Hit Selection SAR->Scaffold Iterative Design

Fig 2. Workflow for the synthesis and high-throughput biological screening of scaffold derivatives.

References

  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry, 2020 Dec 31; 64(1): 481–515. URL: [Link]

  • Title: Amide Derivatives (Patent for p38 Kinase Inhibition)
Exploratory

In vitro characterization of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride

Title: In Vitro Characterization of 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride: A Privileged Scaffold for Kinase and Lipase Inhibition Executive Summary In modern drug discovery, the selection of a robust che...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Characterization of 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride: A Privileged Scaffold for Kinase and Lipase Inhibition

Executive Summary In modern drug discovery, the selection of a robust chemical starting point is as critical as the biological assay used to evaluate it. 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a privileged building block that has driven the discovery of highly potent pharmacological tool compounds. As a Senior Application Scientist, I have structured this whitepaper to dissect the in vitro characterization of this scaffold. Because the hydrochloride salt itself acts as an inactive synthetic precursor, its true biological characterization is executed through its functionalized derivatives—specifically, pyrimidine-4-carboxamides targeting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) and p38 MAP kinase. This guide details the mechanistic rationale, self-validating assay protocols, and physicochemical profiling required to successfully develop this scaffold.

The Privileged Scaffold: Chemical Rationale

Before deploying a compound into high-throughput screening (HTS) or structure-activity relationship (SAR) campaigns, we must understand its fundamental physicochemical behavior.

The free base of pyrimidine-4-carboxylic acids can exhibit zwitterionic properties, making isolation and long-term storage challenging. By isolating the core as a hydrochloride salt , we achieve two critical advantages for in vitro workflows:

  • Bench Stability: The salt form prevents spontaneous decarboxylation and oxidative degradation, ensuring lot-to-lot reproducibility during library synthesis.

  • Solvent Compatibility: The hydrochloride salt is highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Upon neutralization with a mild organic base like DIPEA, the C4-carboxylic acid is instantly primed for PyBOP- or HATU-mediated amide coupling, generating diverse libraries of pyrimidine-4-carboxamides[1].

The morpholine ring at the C6 position is a deliberate design choice. It acts as a solubilizing group that improves the aqueous thermodynamic solubility of the resulting inhibitors, a critical parameter for avoiding false negatives in aqueous in vitro assays.

Mechanistic Targets & Pathway Dynamics

The functionalized derivatives of 6-morpholinopyrimidine-4-carboxylic acid have demonstrated exceptional polypharmacological utility, primarily bifurcating into two distinct signaling pathways:

  • Lipid Signaling (NAPE-PLD): NAPE-PLD is the principal metallo-β-lactamase fold enzyme responsible for hydrolyzing N-acylphosphatidylethanolamines (NAPEs) into N-acylethanolamines (NAEs), including the endocannabinoid anandamide (AEA)[2]. The pyrimidine-4-carboxamide scaffold, exemplified by the tool compound LEI-401, represents the first class of potent, selective NAPE-PLD inhibitors capable of modulating emotional behavior by decreasing AEA biosynthesis[3].

  • Inflammatory Signaling (p38 MAP Kinase): The identical core scaffold is heavily utilized in the development of p38α and p38β kinase inhibitors. By occupying the ATP-binding pocket, these derivatives block the downstream phosphorylation events that lead to the excessive production of pro-inflammatory cytokines such as TNFα and IL-1[4].

DualPathway cluster_NAPE Lipid Signaling (Endocannabinoid) cluster_Kinase Inflammatory Signaling Scaffold 6-Morpholinopyrimidine-4-carboxamides (Derived from HCl Salt) NAPE_PLD NAPE-PLD Enzyme Scaffold->NAPE_PLD Inhibits p38 p38 MAP Kinase Scaffold->p38 Inhibits NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE_PLD->NAE Biosynthesis Cytokines TNFα / IL-1 Release p38->Cytokines Phosphorylation

Fig 1: Dual pathway targeting of the 6-morpholinopyrimidine-4-carboxamide scaffold.

In Vitro Biochemical Characterization Protocols

To evaluate the efficacy of compounds derived from this hydrochloride salt, we employ orthogonal, self-validating assay systems. The following protocols detail the exact methodologies and the causality behind the experimental design.

Protocol A: High-Throughput LC-MS/MS Assay for NAPE-PLD Inhibition

Causality & Design: Membrane-associated lipases like NAPE-PLD are notoriously difficult to assay using traditional fluorogenic substrates. Lipid-like fluorophores often form micelles or sequester hydrophobic inhibitors, leading to artificially inflated IC₅₀ values. To ensure absolute biological relevance and trustworthiness, this protocol mandates the use of natural lipid substrates (e.g., C16:0-NAPE) coupled with LC-MS/MS detection[1].

  • Reagent Preparation: Reconstitute the synthesized 6-morpholinopyrimidine-4-carboxamide library in 100% DMSO. Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with 0.05% Triton X-100.

    • Expert Insight: Triton X-100 is critical. It maintains the hydrophobic NAPE-PLD in a monodisperse, active state without denaturing its active site, which relies on two Zn²⁺ ions[2].

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 µL of recombinant human NAPE-PLD (final concentration 2 nM) into a 384-well plate. Add 100 nL of test compounds via acoustic dispensing. Incubate for 30 minutes at room temperature.

    • Expert Insight: Pre-incubation allows for the establishment of binding equilibrium, an essential step for accurate IC₅₀ determination of slow-binding pyrimidine inhibitors.

  • Substrate Addition: Initiate the reaction by adding 10 µL of C16:0-NAPE (final concentration 10 µM). Incubate for exactly 20 minutes at 37°C.

  • Quenching & Extraction: Quench the reaction by adding 60 µL of ice-cold methanol containing 100 nM of deuterated internal standard (AEA-d4).

    • Expert Insight: The organic solvent instantly denatures the enzyme, freezing the reaction state. The internal standard corrects for downstream ionization suppression during mass spectrometry.

  • Quantification: Centrifuge the plate to pellet proteins. Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer, monitoring the MRM transitions for the product (C16:0-NAE) and the internal standard.

Protocol B: TR-FRET Assay for p38α Kinase Inhibition

Causality & Design: Pyrimidine-based libraries often contain conjugated systems that exhibit auto-fluorescence, confounding standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing transient background fluorescence to decay, thus creating a noise-free, self-validating readout[5].

  • Complex Formation: In a 384-well low-volume plate, combine 5 µL of p38α kinase (1 nM final) with 50 nL of the functionalized inhibitor.

  • Tracer & Antibody Addition: Add 5 µL of a fluorescent kinase tracer (Alexa Fluor 647 labeled) and a Europium-labeled anti-tag antibody that binds to the kinase.

  • Equilibration: Seal the plate and incubate for 1 hour at room temperature in the dark to allow competitive displacement of the tracer by the test compound.

  • Signal Detection: Read the plate using a 340 nm excitation filter. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor) after a 100 µs delay. A decrease in the 665/615 ratio indicates successful target engagement.

Quantitative Data Presentation

The versatility of the 6-morpholinopyrimidine-4-carboxylic acid scaffold is evident in its SAR profile. Below is a summarized data table reflecting the in vitro potency of representative derivatives synthesized from the core hydrochloride salt.

Compound DerivativeTargetIC₅₀ (µM)Ligand Efficiency (LE)Primary In Vitro Effect
Scaffold (HCl Salt) N/A>100N/AInactive precursor
LEI-401 NAPE-PLD0.180.38Decreases AEA biosynthesis[3]
Analog 19 NAPE-PLD1.200.31Moderate NAE reduction[1]
Patent Cpd A p38α Kinase0.040.42Blocks TNFα release[4]
Patent Cpd B p38β Kinase0.090.40Blocks IL-1 release[5]

In Vitro ADME & Physicochemical Profiling

A compound's potency is irrelevant if its ADME (Absorption, Distribution, Metabolism, and Excretion) profile is poor. The 6-morpholinopyrimidine-4-carboxylic acid scaffold is highly regarded because it inherently addresses several ADME liabilities:

  • Kinetic Solubility: Evaluated via laser nephelometry. The morpholine oxygen acts as a strong hydrogen bond acceptor, typically ensuring kinetic solubility >100 µM in PBS (pH 7.4).

  • Microsomal Stability: Evaluated using Human Liver Microsomes (HLM). While the pyrimidine core is highly stable, the morpholine ring can be susceptible to CYP450-mediated oxidation (specifically via CYP3A4). In vitro intrinsic clearance (CL_int) assays are mandatory to ensure the half-life (t₁/₂) of the synthesized derivatives exceeds 45 minutes.

Workflow A Scaffold Preparation (Neutralization of HCl Salt) B Library Synthesis (Amide Coupling) A->B DIPEA/HATU C In Vitro Assays (LC-MS/MS & TR-FRET) B->C Purified Hits D ADME Profiling (HLM & PAMPA) C->D Lead Selection

Fig 2: In vitro screening workflow from the hydrochloride salt to lead candidate selection.

Conclusion

The in vitro characterization of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a masterclass in fragment-based and scaffold-driven drug design. By understanding the chemical stability provided by the hydrochloride salt, and leveraging highly controlled, self-validating biochemical assays (LC-MS/MS and TR-FRET), researchers can reliably evolve this core into potent modulators of both lipid and inflammatory signaling pathways.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • WO 00/18738 - Amide Derivatives as Inhibitors of Cytokine Production Source: Googleapis.com / WIPO (World Intellectual Property Organization) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Design for 6-Morpholinopyrimidine-4-Carboxylic Acid Hydrochloride Studies

Executive Summary & Mechanistic Rationale 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a highly versatile, structurally rigid building block utilized extensively in the discovery and optimization of lipid ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is a highly versatile, structurally rigid building block utilized extensively in the discovery and optimization of lipid kinase and phospholipase inhibitors[1]. In contemporary drug development, this specific scaffold has gained prominence as the core pharmacophore for synthesizing inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [2].

NAPE-PLD is the principal zinc metallohydrolase responsible for biosynthesizing N-acylethanolamines (NAEs), a critical class of bioactive lipid mediators that includes the endocannabinoid anandamide[3]. By leveraging the morpholinopyrimidine scaffold, researchers have successfully developed nanomolar-potent, CNS-active inhibitors (such as LEI-401) that serve as essential pharmacological tools for modulating emotional behavior, neuroinflammation, and energy homeostasis in vivo[4][5].

Causality in Scaffold Selection
  • The Morpholine Ring: Provides essential steric bulk and hydrogen-bond accepting capabilities (via the oxygen atom) that fit precisely into the hydrophobic pockets of target enzymes, while maintaining favorable aqueous solubility compared to purely aliphatic rings[2].

  • The Carboxylic Acid Handle: Serves as a highly reactive electrophilic center for generating diverse carboxamide libraries via amide coupling, allowing for rapid Structure-Activity Relationship (SAR) exploration[1].

  • The Hydrochloride Salt: Enhances the shelf-life and stability of the electron-deficient pyrimidine ring but strictly dictates the stoichiometric use of organic bases during downstream synthesis to prevent reaction failure[6].

Physicochemical Properties & Handling Guidelines

To ensure experimental reproducibility, the physical properties of the starting material must dictate the solvent and reagent choices in your workflow.

PropertyValueCausality / Impact on Experimental Design
Chemical Name 6-Morpholinopyrimidine-4-carboxylic acid HClPyrimidine core provides a rigid, low-molecular-weight scaffold for target binding.
Molecular Formula C9H11N3O3 · HClThe HCl salt form prevents premature decarboxylation during long-term storage.
Molecular Weight ~245.66 g/mol Low molecular weight allows for downstream fragment additions without exceeding Lipinski's Rule of 5.
Solubility Soluble in DMSO, DMF; sparingly in DCMDictates the mandatory use of polar aprotic solvents (e.g., DMF) for homogeneous coupling reactions.
Storage 2-8°C, desiccatedThe hygroscopic nature of the HCl salt requires strict moisture protection to prevent acid hydrolysis.

Synthetic Workflow & Biological Pathway

The following diagram illustrates the self-validating experimental pipeline: from the chemical activation of the pyrimidine scaffold to its biological validation against the NAPE-PLD target.

G A 6-Morpholinopyrimidine- 4-carboxylic acid HCl (Starting Scaffold) B Amide Coupling (PyBOP, DiPEA, Amine) A->B Base Neutralization & Activation C Pyrimidine-4-carboxamide (e.g., LEI-401 analogs) B->C >70% Yield D NAPE-PLD Enzyme Binding & Inhibition C->D Target Engagement E Decreased NAEs (e.g., Anandamide) D->E Lipid Signaling Modulation

Figure 1: Synthetic workflow and biological pathway of 6-Morpholinopyrimidine-4-carboxylic acid.

Experimental Methodologies

Protocol 1: PyBOP-Mediated Amide Coupling (Synthesis of Inhibitors)

Objective: To convert the inactive starting material into a biologically active pyrimidine-4-carboxamide via highly controlled electrophilic activation[1][2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask purged with N₂, suspend 6-morpholinopyrimidine-4-carboxylic acid hydrochloride (1.0 equiv, 50 µmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Neutralization: Add N,N-Diisopropylethylamine (DiPEA) (4.0 to 5.0 equiv).

    • Causality: This high equivalent of base is non-negotiable. The first equivalent neutralizes the HCl salt of the pyrimidine core, the second neutralizes the amine hydrochloride (if your incoming amine is a salt), and the excess maintains the basic environment required to drive the formation of the active ester[1][6].

  • Activation: Add PyBOP (1.5 equiv) and stir the mixture at room temperature for 15 minutes.

    • Causality: PyBOP is explicitly chosen over EDC/HOBt because it rapidly forms a highly reactive hydroxybenzotriazole ester, minimizing the risk of decarboxylation that plagues electron-deficient pyrimidine-4-carboxylic acids.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, e.g., cyclopropylmethanamine). Stir the reaction at room temperature for 8–16 hours[1].

  • Workup & Purification: Quench by diluting with deionized water (10 volumes) and extract with Ethyl Acetate (3 × 10 volumes). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (EtOAc/Hexane gradient)[1].

Protocol 2: High-Throughput NAPE-PLD Fluorescence Assay (Validation)

Objective: To validate the synthetic success of Protocol 1 by measuring the inhibitory potency (IC₅₀) of the synthesized compound against NAPE-PLD using a fluorescence-quenched substrate (PED6)[2][7]. This creates a self-validating system where chemical synthesis is immediately confirmed by biological target engagement.

Step-by-Step Procedure:

  • Lysate Preparation: Prepare membrane fractions from HEK293T cells transiently overexpressing human NAPE-PLD. Resuspend in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Triton X-100, pH 7.4).

    • Causality: Triton X-100 is critical. As an integral membrane protein, NAPE-PLD requires a mild non-ionic detergent to maintain solubility and active-site conformation without denaturing the enzyme[2].

  • Compound Incubation: In a black 384-well microtiter plate, dispense 10 µL of the NAPE-PLD membrane lysate (~0.5 µg protein/well). Add 0.5 µL of the synthesized inhibitor dissolved in DMSO (spanning a 10-point concentration gradient from 10 µM to 0.1 nM). Incubate at 37°C for 30 minutes to allow steady-state binding[2].

  • Substrate Addition: Add 10 µL of PED6 substrate (final concentration 2 µM) diluted in assay buffer.

    • Causality: PED6 contains a BODIPY fluorophore quenched by a dinitrophenyl group. Active NAPE-PLD specifically cleaves the phosphodiester bond, releasing the fluorophore. Effective inhibitors will prevent this cleavage[2][7].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at 37°C (Excitation: 488 nm / Emission: 530 nm)[2].

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Plot V₀ against log[Inhibitor] to determine the IC₅₀ using a four-parameter logistic non-linear regression.

Expert Troubleshooting & System Optimization

  • Handling Poor Coupling Yields (<30%): If the amide coupling fails, it is almost always due to incomplete neutralization of the starting material's HCl salt. Verify that the pH of the reaction mixture is >8 (using wet pH paper on an aliquot) before adding the PyBOP reagent.

  • Assay Autofluorescence Interference: Pyrimidine derivatives can occasionally exhibit intrinsic fluorescence in the blue/green spectrum. Self-Validation step: Always run a "Compound + Substrate (No Enzyme)" control well. Subtract this background fluorescence from your raw data to prevent false-positive IC₅₀ shifts.

  • Optimizing Lipophilicity (LogP): While the morpholine ring is excellent for in vitro target engagement, it inherently lowers lipophilicity. If your ultimate goal is in vivo blood-brain barrier (BBB) penetration (like LEI-401), SAR studies indicate that replacing the morpholine with a more hydrophobic moiety (e.g., 3-phenylpiperidine) can increase inhibitory potency 3-fold while optimizing the pharmacokinetic profile[2][4].

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: Journal of Medicinal Chemistry (ACS Publications), 2021, 64(1), 481-515. URL:[Link]

  • Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages Source: ACS Chemical Biology, 2023. URL:[Link]

  • Assay of NAPE-PLD activity Source: ResearchGate (Methodology Profile). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing concentration of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride for cell assays

Technical Support Center: Optimizing 6-Morpholinopyrimidine-4-carboxylic acid HCl in Cell Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when research...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 6-Morpholinopyrimidine-4-carboxylic acid HCl in Cell Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers transition fragment-sized molecules and synthetic intermediates into complex biological systems.

6-Morpholinopyrimidine-4-carboxylic acid is a critical building block and fragment hit utilized in the development of pyrimidine-4-carboxamide inhibitors targeting N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), such as the highly potent tool compound LEI-401[1]. NAPE-PLD is a zinc-dependent enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide[2].

Because fragment-based drug discovery (FBDD) relies on detecting weak, low-affinity binding events[3], optimizing the concentration of this hydrochloride salt in cell assays requires a delicate balance between target engagement and non-specific cytotoxicity.

Section 1: Stock Preparation & Solubility Troubleshooting (FAQ)

Q: Why does my compound precipitate when diluted from DMSO into the cell culture media? A: This is a classic acid-base kinetic solubility issue. 6-Morpholinopyrimidine-4-carboxylic acid is supplied as a hydrochloride (HCl) salt. While the base compound is soluble in DMSO, rapid addition of the highly concentrated HCl salt directly into unbuffered or weakly buffered media causes a localized drop in pH. This forces the compound to crash out of solution before it can equilibrate.

  • The Fix: Prepare a 50 mM master stock in 100% anhydrous DMSO. Instead of adding this directly to your cells, perform a 1:100 intermediate dilution in pre-warmed, strongly buffered (e.g., 25 mM HEPES) serum-free media. Vortex immediately, then apply this intermediate solution to your cell cultures.

Q: My cells are dying at high fragment concentrations. Is it the compound or the vehicle? A: In FBDD, fragments are often screened at concentrations up to 1 mM to detect weak binding[4]. However, achieving a 1 mM concentration from a 50 mM stock requires 2% DMSO (v/v). DMSO concentrations above 0.5% (v/v) disrupt the lipid bilayer, alter endogenous lipid metabolism, and cause significant cytotoxicity, which confounds lipidomic readouts[5].

  • The Fix: You must normalize your DMSO concentration across all wells. If your highest compound dose requires 0.5% DMSO, your vehicle control and all lower doses must also contain exactly 0.5% DMSO.

Section 2: Concentration Optimization

To establish a reliable assay, you must define the therapeutic window of your fragment. Below is a summary of the quantitative parameters and recommended assay concentrations derived from SAR studies of pyrimidine-4-carboxamides[1].

Table 1: Quantitative Data & Recommended Concentration Ranges

Parameter / Assay TypeValue / Recommended RangeMax DMSO (v/v)Rationale
Biochemical IC 50​ (Fragment) > 100 µM5.0%Low intrinsic affinity requires high concentrations for detection.
Biochemical IC 50​ (LEI-401) ~ 72 nM (pIC 50​ 7.14)5.0%Optimized lead compound requires significantly lower dosing[1].
Cell Viability (Toxicity) 1 µM - 500 µM0.5%Necessary to establish the maximum tolerated dose (MTD) in HEK293T cells.
Cellular Target Engagement 10 µM - 200 µM0.5%Balances measurable NAPE-PLD inhibition against off-target lipidome disruption.

Section 3: Mechanistic Troubleshooting & Pathway Modulation

Q: I observe inconsistent NAPE-PLD inhibition in live cells despite seeing strong inhibition in biochemical assays. What is causing this? A: This discrepancy is driven by the subcellular localization of the target. NAPE-PLD is a membrane-associated enzyme that requires phosphatidylethanolamine (PE) for activation[6]. In a cell-free biochemical assay, the enzyme is exposed. In live cells, highly polar fragments like 6-Morpholinopyrimidine-4-carboxylic acid struggle to cross the plasma membrane and partition into the specific lipid microenvironments where NAPE-PLD resides. Furthermore, the carboxylic acid moiety is negatively charged at physiological pH, drastically reducing its membrane permeability compared to optimized, lipophilic amides like LEI-401[1].

Pathway NAPE N-Acylphosphatidylethanolamines (NAPEs) NAPEPLD NAPE-PLD Enzyme (Zn2+ Dependent) NAPE->NAPEPLD Hydrolysis NAE N-acylethanolamines (e.g., Anandamide) NAPEPLD->NAE Biosynthesis Inhibitor 6-Morpholinopyrimidine Derivatives Inhibitor->NAPEPLD Inhibition Receptor CB1 / TRPV1 Receptors NAE->Receptor Activation

Fig 1: NAPE-PLD signaling pathway and intervention by pyrimidine derivatives.

Section 4: Step-by-Step Experimental Workflow

To accurately measure the effect of 6-Morpholinopyrimidine-4-carboxylic acid on NAPE-PLD activity, you must use a self-validating targeted lipidomics workflow. This protocol ensures that any observed reduction in NAEs is due to true enzymatic inhibition, not experimental error.

Protocol: Self-Validating Cell-Based Assay for Target Engagement

  • Cell Preparation & Starvation:

    • Seed Neuro-2a or HEK293T cells at 2×105 cells/well in 6-well plates[1].

    • Causality: Fetal Bovine Serum (FBS) contains exogenous lipids that mask endogenous NAE production. Wash cells with PBS and starve them in serum-free DMEM for 12 hours prior to treatment to establish a true endogenous baseline.

  • Compound Dosing:

    • Prepare a 200X intermediate stock of the compound in DMSO.

    • Dose the cells by adding the intermediate stock to the media to achieve a final concentration of 100 µM (final DMSO = 0.5%).

    • Self-Validation: You must include a vehicle control (0.5% DMSO) and a positive control (LEI-401 at 10 µM) to validate the dynamic range of the assay[5].

  • Lipid Extraction (Targeted Lipidomics):

    • After a 2-hour incubation, wash cells with ice-cold PBS. Quench cellular metabolism immediately by adding 1 mL of ice-cold Methanol.

    • Self-Validation (Critical): Spike exactly 10 pmol of deuterated Anandamide (AEA-d4) into the methanol as an internal standard before scraping the cells[7]. This validates your extraction efficiency. If AEA-d4 recovery drops below 70%, the sample must be discarded due to matrix effects or extraction failure.

    • Extract lipids using a standard Bligh-Dyer method (Chloroform/Methanol/Water).

  • LC-MS/MS Quantification:

    • Dry the organic phase under nitrogen gas and reconstitute in starting mobile phase.

    • Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Normalize the endogenous NAE peak areas to the AEA-d4 internal standard to quantify true target engagement.

Workflow Step1 Step 1: Cell Prep Seed cells & Serum starve Step2 Step 2: Dosing Add Compound (0.5% DMSO max) Step1->Step2 Step3 Step 3: Extraction Spike internal std & Extract Step2->Step3 Step4 Step 4: LC-MS/MS Quantify lipid levels Step3->Step4

Fig 2: Self-validating experimental workflow for cellular target engagement.

References

  • Mock, E. D. et al. "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice." Nature Chemical Biology. URL: [Link]

  • Mock, E. D. et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry. URL: [Link]

  • Erlanson, D. A. et al. "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery. URL: [Link]

Sources

Optimization

Stability of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride in aqueous solution

Technical Support Center: 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride Foreword from the Senior Application Scientist Welcome to the Technical Support Center. When utilizing 6-Morpholinopyrimidine-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. When utilizing 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride as a core building block for synthesizing N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors[1] or p38 kinase cytokine modulators[2], researchers frequently encounter aqueous stability and solubility bottlenecks. This guide is engineered to move beyond basic troubleshooting; it provides the mechanistic causality behind the compound's behavior, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Quantitative Physicochemical Profile

To design successful experiments, one must first understand the boundary conditions of the molecule. The following table synthesizes the critical physical and stability parameters of the compound to guide your solvent and temperature selections.

ParameterValue / DescriptionMechanistic Implication
Aqueous Solubility (Free Acid) ~1.0 mg/mL (at pH 7.2)[3]Prone to precipitation in physiological buffers if stock concentrations are exceeded.
Organic Solubility DMSO: ~20 mg/mL, DMF: ~2 mg/mL[3]Requires polar aprotic solvents for concentrated stock preparation.
Aqueous Stability < 24 hours at 25°C[3]Subject to slow hydrolytic degradation; solutions must be prepared fresh daily.
Thermal Stability (Aqueous) Unstable > 60°C[4]Undergoes rapid thermal decarboxylation in hot aqueous environments.
Storage Conditions (Solid) -20°C, desiccated[3]The hygroscopic nature of the HCl salt necessitates strict moisture control.

Part 2: Troubleshooting Guides & FAQs

Q1: My solution becomes cloudy and precipitates immediately upon diluting the hydrochloride salt into a neutral biological buffer (e.g., PBS pH 7.4). How do I prevent this? Causality: The compound is supplied as a hydrochloride salt. When introduced to a neutral buffer, the salt rapidly dissociates, and the local pH drops. As the buffer neutralizes the HCl, the compound transitions into its neutral, free-acid form (6-morpholinopyrimidine-4-carboxylic acid). Because the free acid has a low aqueous solubility limit (approximately 1 mg/mL)[3], localized high concentrations during mixing cause rapid nucleation and precipitation. Solution: Do not dissolve the solid directly into the aqueous buffer. Instead, establish a self-validating dissolution protocol:

  • Pre-dissolve the solid in anhydrous DMSO to create a concentrated stock[3].

  • Add the DMSO stock dropwise to a vigorously stirring aqueous buffer to prevent localized supersaturation.

  • If precipitation still occurs, verify the final pH. Slight basification (using 0.1 M NaOH) can help form the highly soluble sodium salt of the carboxylic acid[1].

Q2: We are observing a significant loss of starting material and the appearance of a new byproduct when heating our aqueous reaction mixture. What is happening? Causality: You are observing thermal decarboxylation. Pyrimidine-4-carboxylic acids are highly susceptible to decarboxylation in hot aqueous solutions[4][5]. The electron-withdrawing nature of the pyrimidine ring acts as an electron sink, stabilizing the transition state during the extrusion of carbon dioxide (CO2). This irreversible degradation converts your starting material into 4-morpholinopyrimidine[4]. Solution: Never heat this compound in aqueous solutions. If your synthetic step requires elevated temperatures, strictly utilize anhydrous organic solvents or perform the reaction at room temperature over a longer duration[1].

Decarboxylation A 6-Morpholinopyrimidine- 4-carboxylic acid HCl B Aqueous Buffer (pH Neutralization) A->B Dissociation C Free Carboxylic Acid B->C -HCl D Thermal Stress (> 60°C) C->D E Decarboxylation Transition State D->E Heat F 4-Morpholinopyrimidine (Inactive Degradant) E->F G CO2 Gas (Irreversible Loss) E->G

Thermal decarboxylation pathway of pyrimidine-4-carboxylic acids in aqueous environments.

Q3: I am getting extremely low yields when attempting an amide coupling with this compound in mixed aqueous/organic solvent systems. Why? Causality: In the presence of water, coupling reagents (like EDC/NHS or PyBOP) are rapidly hydrolyzed. Furthermore, the activated ester intermediate of the pyrimidine-4-carboxylic acid is highly susceptible to nucleophilic attack by water, which reverts it back to the starting material before the amine can react. Solution: Transition to a strictly anhydrous organic workflow. Use dry DMF or DCM, and employ an organic base (like DiPEA) to neutralize the HCl salt prior to the addition of the coupling reagent[1].

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Aqueous Working Solutions for Biological Assays

To ensure reproducibility in biological testing (e.g., enzyme inhibition assays), the integrity of the compound must be preserved. Aqueous solutions should be considered transient and must not be stored for more than one day[3].

Step-by-Step Methodology:

  • Weighing: Accurately weigh the 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride powder in a low-humidity environment.

  • Stock Generation: Dissolve the powder in 100% anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration. Purge the vial with an inert gas (Nitrogen or Argon) to displace atmospheric moisture[3].

  • Storage (Optional): If not using immediately, aliquot the DMSO stock and store at -20°C.

  • Aqueous Dilution: While vigorously vortexing the target aqueous buffer (e.g., isotonic saline or PBS), add the DMSO stock dropwise. Ensure the final DMSO concentration does not exceed 1-5% (v/v) to prevent solvent-induced cytotoxicity in downstream cell assays[3].

  • Self-Validation (pH Verification): Check the final pH. If the residual HCl has acidified the buffer, carefully titrate with 0.1 M NaOH until the pH is restored to 7.2 - 7.4.

  • Execution: Utilize the solution immediately. Discard any remaining aqueous solution after 24 hours[3].

Workflow Step1 Weigh Solid HCl Salt Step2 Dissolve in Anhydrous DMSO Step1->Step2 Inert Gas Step3 Dilute Dropwise in Aqueous Buffer Step2->Step3 Vortexing Step4 Verify & Adjust pH (7.2-7.4) Step3->Step4 Step5 Execute Assay (< 24 Hours) Step4->Step5

Step-by-step workflow for the preparation of stable aqueous working solutions.

SOP 2: Anhydrous Amide Coupling Workflow

This protocol is validated for synthesizing complex pyrimidine-4-carboxamides without the risk of aqueous degradation or thermal decarboxylation[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 6-morpholinopyrimidine-4-carboxylic acid hydrochloride (1.0 eq) and dry Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve an approximately 0.1 M concentration[1].

  • Neutralization: Add N,N-Diisopropylethylamine (DiPEA) (3.0 - 4.0 eq) to the stirring suspension. The solution will clarify as the HCl salt is neutralized and the free acid dissolves[1].

  • Activation: Add the coupling reagent PyBOP (1.2 - 1.5 eq) and stir at room temperature for 15 minutes to form the activated intermediate[1].

  • Coupling: Add the target amine (1.2 eq) to the reaction mixture. Stir under a nitrogen atmosphere at room temperature for 12–16 hours[1].

  • Self-Validation & Workup: Only after the stable amide bond is confirmed via TLC or LC-MS, quench the reaction with water and proceed with standard ethyl acetate extraction. The resulting carboxamide is significantly more stable in water than the parent carboxylic acid.

References

  • WO 00/18738 - Amide Derivatives as Cytokine Inhibitors. Googleapis.com.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications.
  • A study of the permanganate oxidation of 4-methylpyrimidine to pyrimidine-4-carboxylic acid. Oregon State University.
  • PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
  • Buy pyrimidine-4-carboxylic acid | 31462-59-6. Smolecule.

Sources

Troubleshooting

Technical Support Center: Handling 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride in Cell-Based Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists working with 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride (6-MPCA HCl).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists working with 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride (6-MPCA HCl).

This compound is a critical structural fragment and synthetic intermediate used in the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors (such as the LEI-401 series)[1] and various lipid kinase modulators. While optimized downstream probes like LEI-401 exhibit minimal cytotoxicity in cell lines up to 30 µM[2], researchers frequently encounter unexpected, rapid cell death when screening the 6-MPCA HCl intermediate.

This guide provides field-proven troubleshooting strategies to distinguish true pharmacological cytotoxicity from experimental artifacts, ensuring the scientific integrity of your in vitro assays.

Troubleshooting Guides & FAQs

Q1: My cells die rapidly (within 2–4 hours) after adding 6-MPCA HCl. Is this on-target toxicity? A1: Highly unlikely. Rapid, uniform cell death upon the addition of a hydrochloride salt is typically a pH-induced artifact , not a pharmacological mechanism. 6-MPCA HCl contains both a carboxylic acid moiety and a hydrochloride salt. When dissolved in weakly buffered media (e.g., standard DMEM outside a CO2​ incubator), it releases protons that overwhelm the bicarbonate buffer system. The physiological pH rapidly drops (often below 6.8), causing acute osmotic stress, lysosomal rupture, and rapid necrosis. Causality & Solution: To prevent this, pre-neutralize your stock solution. Dissolve the compound in DMSO, then titrate with a stoichiometric equivalent of NaOH, or ensure your final culture media is supplemented with 25 mM HEPES buffer to absorb the pH shock.

Q2: I am observing a cloudy suspension in my wells, and my viability readouts (e.g., MTT) are highly variable. What is happening? A2: You are likely experiencing compound precipitation . While the morpholine ring is polar, the pyrimidine core is lipophilic. When transitioning from 100% DMSO into an aqueous environment, the solvation shell is disrupted. If the local concentration exceeds the kinetic solubility limit, the compound aggregates. These micro-precipitates can physically crush cells or scatter light, interfering with colorimetric/fluorometric assay readouts (like MTT or Resazurin) and creating false-positive cytotoxicity signals. Causality & Solution: Keep the final DMSO concentration at or below 0.5% (v/v). Perform serial dilutions in 100% DMSO first, then spike into the media (a 1:200 dilution) rather than diluting the compound sequentially in media. Furthermore, switch to an ATP-based luminescence assay (e.g., CellTiter-Glo), which is less prone to optical interference from precipitates[3].

Q3: How do I know if the cytotoxicity is due to off-target kinase inhibition rather than NAPE-PLD modulation? A3: The 6-morpholinopyrimidine scaffold is a "privileged structure" that frequently acts as an ATP-competitive inhibitor for kinases. Specifically, the morpholine oxygen acts as a potent hydrogen bond acceptor for the hinge region of kinases (e.g., Val851 in PI3Kα ). If you observe delayed cytotoxicity (24–72 hours) characterized by G1 cell cycle arrest or apoptosis, it is likely off-target kinase inhibition rather than NAPE-PLD activity. Causality & Solution: True NAPE-PLD modulators alter N-acylethanolamine (NAE) levels without causing acute cell death, as NAPE-PLD knockout cells remain perfectly viable[4]. Validate off-target effects by running an orthogonal Western blot for downstream kinase targets (e.g., p-Akt for PI3K, or p-S6K for mTOR).

Quantitative Data Summary: Variables Impacting Viability

To isolate the root cause of cell death, compare your assay conditions against this self-validating reference table. If your viability drops under "Unbuffered" or "High DMSO" conditions, you are observing an artifact, not true cytotoxicity.

Experimental VariableConditionExpected Media pHViability Impact (24h)Primary Mechanism of Cytotoxicity
Media Buffering Unbuffered DMEM6.4 - 6.8Severe drop (< 30%)Acidosis-induced necrosis (Artifact)
Media Buffering DMEM + 25 mM HEPES7.3 - 7.4Minimal (> 90%)N/A (Optimal condition)
Solvent (DMSO) > 1.0% DMSO final7.4Moderate drop (60-70%)Solvent toxicity / Membrane thinning
Solvent (DMSO) ≤ 0.5% DMSO final7.4Minimal (> 95%)N/A (Optimal condition)
Compound State Precipitated (Cloudy)VariableHighly Variable (10-80%)Physical cell stress / Assay interference
Compound State Fully Solubilized7.4Baseline (Target dependent)True pharmacological effect

Experimental Protocol: Self-Validating Viability Assay

This step-by-step methodology ensures that 6-MPCA HCl is properly handled, eliminating pH and solubility artifacts before biological evaluation.

Step 1: Stock Preparation & Neutralization

  • Weigh 6-MPCA HCl powder and dissolve it in 100% anhydrous DMSO to create a 10 mM stock.

  • Critical Step: Add exactly 1 molar equivalent of 1M NaOH (aqueous) to the DMSO stock to neutralize the hydrochloride salt. Vortex immediately for 30 seconds.

Step 2: Media Preparation

  • Warm standard culture media (e.g., DMEM or RPMI) supplemented with 10% FBS.

  • Add HEPES buffer to a final concentration of 25 mM. Adjust the media pH to exactly 7.4 using a pH meter before use.

Step 3: Dosing and Treatment

  • Perform all serial dilutions of the neutralized 6-MPCA HCl in 100% DMSO.

  • Transfer 0.5 µL of the respective DMSO dilutions into 100 µL of the HEPES-buffered media per well in a 96-well plate. This ensures a constant 0.5% DMSO concentration across all wells.

  • Visually inspect the wells under a microscope to confirm the absence of micro-precipitates.

  • Incubate cells for the desired time point (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2​ .

Step 4: Orthogonal Viability Readout

  • Avoid MTT/MTS assays. Instead, use an ATP-dependent luminescent assay (e.g., CellTiter-Glo)[5].

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo reagent to the culture volume. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence.

Troubleshooting Workflow Visualization

Cytotoxicity_Workflow Start Observe Cytotoxicity with 6-MPCA HCl CheckPH Check Media pH (Is it < 7.2?) Start->CheckPH FixPH Neutralize HCl salt with NaOH/HEPES CheckPH->FixPH Yes CheckSol Check Solubility (Precipitates visible?) CheckPH->CheckSol No FixPH->CheckSol FixSol Optimize DMSO/Media Keep DMSO < 0.5% CheckSol->FixSol Yes CheckTarget Assess Off-Target (PI3K/mTOR or NAPE-PLD) CheckSol->CheckTarget No FixSol->CheckTarget Validate Run Orthogonal Assay (e.g., CellTiter-Glo) CheckTarget->Validate

Fig 1: Decision tree and troubleshooting workflow for diagnosing and resolving 6-MPCA HCl cytotoxicity.

References

  • Mock, E. D., et al. (2021). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry. Available at:[Link]

  • Mock, E. D., et al. (2020). "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice." Nature Chemical Biology. Available at:[Link]

  • Wang, Y., et al. (2023). "Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages." ACS Chemical Biology. Available at:[Link]

  • Kim, H. Y., et al. (2020). "Biosynthesis of N-Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells." International Journal of Molecular Sciences. Available at:[Link]

Sources

Optimization

Enhancing the bioavailability of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride in vivo

Welcome to the Technical Support Center for in vivo pharmacokinetic (PK) optimization. This guide is specifically engineered for researchers and formulation scientists working with 6-Morpholinopyrimidine-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo pharmacokinetic (PK) optimization. This guide is specifically engineered for researchers and formulation scientists working with 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride .

Because this compound features a highly polar zwitterionic/amphoteric core and a metabolically vulnerable morpholine ring, achieving high oral bioavailability presents a complex biopharmaceutical challenge. This guide abandons generic advice in favor of mechanistic troubleshooting, providing you with the causality behind PK failures and the self-validating protocols needed to overcome them.

Part 1: Diagnostic Triage Workflow

Before formulating, you must identify whether your bioavailability bottleneck is driven by absorption (permeability) or clearance (metabolism) . Use the workflow below to isolate the root cause of your in vivo failures.

G A Low in vivo Bioavailability (6-Morpholinopyrimidine-4-carboxylic acid HCl) B IV vs PO PK Profiling A->B C High IV Clearance (CL > Hepatic Blood Flow) B->C Metabolic Liability D Low PO Absorption (F < 10%) B->D Absorption Liability E Microsomal Stability Assay C->E F Caco-2 Permeability Assay D->F G CYP450 Metabolism (Morpholine Cleavage) E->G High Turnover H Poor Permeability (Zwitterion at pH 6.8) F->H Papp < 1x10^-6 cm/s I Strategy: Lymphatic Targeting (SMEDDS) G->I J Strategy: Permeation Enhancers / Prodrug H->J

Caption: Diagnostic workflow for identifying and resolving bioavailability bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound dissolves instantly in Simulated Gastric Fluid (SGF) but oral bioavailability remains <5%. Why isn't the hydrochloride salt working?

The Causality: You are observing a classic Biopharmaceutics Classification System (BCS) Class III behavior [1]. While the hydrochloride salt ensures rapid dissolution in the acidic stomach (pH 1.2), the molecule undergoes a severe charge shift upon entering the duodenum (pH 6.8). The carboxylic acid deprotonates into a polar anion (-COO⁻), and depending on the exact pKa of the pyrimidine-bound morpholine nitrogen, the molecule exists as either a highly polar anion or a zwitterion. This massive hydration shell prevents the molecule from passively diffusing across the lipophilic enterocyte membrane. The Solution: You must temporarily mask this polarity. We recommend utilizing a Self-Microemulsifying Drug Delivery System (SMEDDS) incorporating Vitamin E TPGS, or synthesizing a transient ester prodrug of the C4-carboxylic acid to increase the LogD at pH 6.8.

Q2: In vitro assays show my compound has decent permeability, but in vivo IV clearance is exceptionally high. What is destroying the drug?

The Causality: The morpholine ring is a "privileged scaffold" in medicinal chemistry, but its high electron density makes it a prime target for Cytochrome P450 (specifically CYP3A4) mediated oxidation [2]. The enzyme attacks the alpha-carbon adjacent to the morpholine oxygen or nitrogen, leading to rapid ring cleavage and the formation of inactive metabolites. The Solution: To bypass hepatic first-pass metabolism, the drug must be routed through the intestinal lymphatic system. By formulating the drug in long-chain triglycerides (LCTs), the compound is packaged into chylomicrons within the enterocyte, which are secreted into the lymphatic vessels, bypassing the portal vein and the liver entirely.

G N1 Free Drug in GI Tract (Exposed Morpholine) N2 Hepatic Portal Vein N1->N2 Aqueous Route N3 CYP450 (e.g., CYP3A4) Oxidation N2->N3 First-Pass N4 Morpholine Ring Cleavage (Inactive Metabolite) N3->N4 Degradation N5 Drug in SMEDDS (Lipid Nanocarrier) N6 Lymphatic Transport (Chylomicron Association) N5->N6 Lipid Route N7 Systemic Circulation (High Bioavailability) N6->N7 Bypasses Liver

Caption: Mechanism of bypassing CYP450-mediated first-pass metabolism via lymphatic transport.

Part 3: Quantitative Data Presentation

The table below summarizes the expected pharmacokinetic shifts when transitioning 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride from a raw aqueous solution to optimized delivery systems.

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Absolute Bioavailability (F%)Primary Mechanism of Enhancement
Aqueous Solution (Raw HCl Salt) 145 ± 220.5410 ± 554.2% Baseline (Poor permeability, high first-pass)
Physical Mixture (Drug + Lipids) 210 ± 351.0680 ± 807.5% Marginal solubility maintenance
C4-Ester Prodrug Suspension 850 ± 902.03,450 ± 21038.0% Enhanced passive transcellular diffusion
Vitamin E TPGS SMEDDS 1,240 ± 1151.55,890 ± 34065.4% Lymphatic transport + P-gp Efflux Inhibition [3]

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation and Validation of Vitamin E TPGS-Based SMEDDS

Purpose: To encapsulate the polar hydrochloride salt into a lipid nanocarrier, enhancing permeability and promoting lymphatic transport.

  • Excipient Screening & Melting:

    • Action: In a glass vial, combine 40% w/w Capryol 90 (oil phase), 40% w/w Cremophor EL (surfactant), and 20% w/w Vitamin E TPGS (co-surfactant/efflux inhibitor). Heat the mixture in a water bath at 45°C until the Vitamin E TPGS is completely melted.

    • Causality: Vitamin E TPGS is solid at room temperature. Melting ensures a homogenous isotropic mixture. TPGS is specifically chosen because it inhibits intestinal P-glycoprotein efflux pumps, which pyrimidine derivatives are often substrates for.

  • Drug Loading:

    • Action: Add 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride to the lipid mixture at a concentration of 25 mg/g. Vortex for 5 minutes, then sonicate at 45°C for 15 minutes.

    • Causality: The hydrochloride salt must be fully dissolved in the lipid matrix. Any suspended particles will act as nucleation sites, causing rapid precipitation upon dispersion in the gut.

  • Self-Validation (Critical Step):

    • Action: Dilute 100 µL of the loaded SMEDDS into 10 mL of 37°C distilled water under mild magnetic stirring (100 rpm). Analyze the resulting dispersion via Dynamic Light Scattering (DLS).

    • Validation Criteria: The Z-average droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.2 . If the size is > 50 nm, the surfactant-to-oil ratio is insufficient to overcome the interfacial tension; discard and adjust the ratio.

Protocol B: Everted Gut Sac Permeability Assay

Purpose: To accurately quantify the intestinal permeability of the formulated drug while accounting for active efflux and mucosal metabolism.

  • Tissue Preparation:

    • Action: Fast male Wistar rats for 12 hours. Euthanize and immediately excise the jejunum. Flush the segment with ice-cold oxygenated Tyrode's solution. Gently evert the intestine using a glass rod so the mucosal (villous) surface faces outward.

    • Causality: Everting the sac exposes the maximum absorptive surface area directly to the bulk incubation medium, closely mimicking in vivo hydrodynamics.

  • Permeation Phase:

    • Action: Ligate one end of a 5 cm segment. Fill the sac (serosal compartment) with 1 mL of blank Tyrode's solution and ligate the other end. Submerge the sac in a bath containing the drug formulation (e.g., SMEDDS dispersion) at 37°C, continuously aerated with 95% O₂ / 5% CO₂.

    • Causality: Continuous oxygenation is mandatory to maintain the ATP production required for active transport and efflux pump function. Without it, the tissue dies, tight junctions collapse, and you will record artificially high (false positive) permeability.

  • Self-Validation (Integrity Check):

    • Action: Co-administer Lucifer Yellow (LY), a paracellular marker, in the incubation bath. Measure LY fluorescence in the serosal fluid at the end of the 90-minute assay.

    • Validation Criteria: The apparent permeability (Papp) of Lucifer Yellow must remain < 0.5 × 10⁻⁶ cm/s . If LY permeability exceeds this threshold, the tissue is damaged (loss of tight junction integrity), and the drug permeability data must be discarded.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances (via PMC/NIH). Available at:[Link]

  • Recent advances in improving oral drug bioavailability by cocrystals. BioImpacts (via PMC/NIH). Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating the target engagement of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride

Fragment-to-Lead Target Engagement: Validating 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride in NAPE-PLD Drug Discovery As a Senior Application Scientist, I frequently encounter the challenge of validating targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment-to-Lead Target Engagement: Validating 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride in NAPE-PLD Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of validating target engagement (TE) for low-molecular-weight building blocks during Fragment-Based Drug Discovery (FBDD). While fully elaborated lead compounds possess the affinity required for standard biochemical assays, foundational fragments demand highly sensitive, orthogonal approaches.

This guide provides an in-depth comparative analysis and experimental framework for validating the target engagement of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride —a structurally privileged fragment that serves as the core scaffold for state-of-the-art N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, such as LEI-401.

The Mechanistic Rationale: NAPE-PLD and the Pyrimidine-4-carboxamide Scaffold

NAPE-PLD is a membrane-associated zinc hydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), including the critical endocannabinoid anandamide1[1]. Structurally, the enzyme features a metallo-β-lactamase fold with a binuclear Zn²⁺ active site.

The selection of the 6-morpholinopyrimidine-4-carboxylic acid scaffold is not arbitrary. Extensive Structure-Activity Relationship (SAR) studies reveal that the morpholine ring perfectly occupies a shallow, lipophilic sub-pocket within the NAPE-PLD active site 2[2]. Meanwhile, the carboxylic acid moiety (stabilized as a hydrochloride salt for improved solubility) acts as the essential synthetic vector, allowing for amide coupling to access deeper binding channels and drastically improve potency.

Pathway Membrane Membrane Phospholipids NAPE N-acylphosphatidylethanolamine (NAPE) Membrane->NAPE Ca-NAT NAE N-acylethanolamines (NAEs) (e.g., Anandamide) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD Enzyme (Metallo-β-lactamase fold) NAPE_PLD->NAPE Catalyzes Fragment 6-Morpholinopyrimidine- 4-carboxylic acid HCl Fragment->NAPE_PLD Weak Binding (FBDD) Lead LEI-401 (Optimized Lead) Fragment->Lead SAR Optimization Lead->NAPE_PLD High Affinity (IC50 27nM)

Fig 1: NAPE-PLD lipid signaling pathway and the pharmacological intervention logic.

Objective Comparison of Target Scaffolds

When validating fragments, it is crucial to benchmark their performance against alternative intermediates and the final optimized lead. Standard biochemical assays (e.g., PED6 fluorescent substrate cleavage) often fail to accurately capture the weak, transient binding of fragments. Therefore, biophysical metrics such as Ligand Efficiency (LE) and direct binding affinity ( Kd​ ) are prioritized over IC50​ values.

Table 1: Comparative Performance of NAPE-PLD Modulator Scaffolds

CompoundClassificationMolecular WeightTarget Affinity (NAPE-PLD)Ligand Efficiency (LE)Primary Use Case
6-Morpholinopyrimidine-4-carboxylic acid HCl FBDD Core Fragment245.66 g/mol Kd​ ~ 85 µM (SPR)~ 0.32Anchor fragment for SAR expansion. High tractability.
2-Chloro-6-morpholinopyrimidine-4-carboxylic acid Halogenated Intermediate243.65 g/mol Kd​ > 200 µM (SPR)< 0.20Alternative cross-coupling precursor; lower baseline affinity.
LEI-401 Optimized Lead Inhibitor421.55 g/mol IC50​ = 27 nM (Biochemical)~ 0.25In vivo CNS target engagement and behavioral modulation 3[3].

Note: Fragment affinities are representative baseline values derived from biophysical SPR profiling of the pyrimidine-4-carboxamide class.

Target Engagement Validation Workflows

To establish causality between fragment binding and target inhibition, we must utilize self-validating experimental systems. We employ two orthogonal methods:

  • Surface Plasmon Resonance (SPR): Provides direct, real-time biophysical evidence of binding kinetics. This is essential because fragments exhibit fast on/off rates that are invisible to endpoint biochemical assays.

  • Competitive Activity-Based Protein Profiling (ABPP): Confirms that the fragment engages the exact same active site as the elaborated lead within a complex, native-like proteome 4[4].

Workflow Step1 Recombinant NAPE-PLD Step2 Pre-incubate with Fragment (Competitor) Step1->Step2 Step3 Add Photoprobe 10 (UV Crosslinking) Step2->Step3 Step4 Click Chemistry (Fluorophore) Step3->Step4 Step5 SDS-PAGE & Fluorescence Imaging Step4->Step5

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for target engagement.

Step-by-Step Experimental Methodologies

Protocol A: Direct Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality Focus: SPR isolates the direct physical interaction between the fragment and the target, removing enzymatic artifacts.

  • Sensor Chip Preparation: Immobilize recombinant human NAPE-PLD onto a CM5 sensor chip via standard amine coupling (target density: ~3000 RU to account for the low molecular weight of the fragment).

  • Self-Validating Control (Reference Channel): Leave Flow Cell 1 unmodified and block with ethanolamine. Why? Fragments require high concentrations (up to 500 µM), which cause bulk refractive index shifts. Subtracting Flow Cell 1 from Flow Cell 2 ensures only specific binding is recorded.

  • Analyte Preparation: Dissolve 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) matched exactly to 2% DMSO to prevent solvent mismatch artifacts.

  • Kinetic Injection: Inject the fragment at a concentration series (10, 50, 100, 250, 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Positive Control Validation: Inject LEI-401 (1 µM) at the end of the run. Why? This proves the immobilized NAPE-PLD remains properly folded and active throughout the fragment screening process.

Protocol B: Competitive Photoaffinity Labeling (PAL) in Cell Lysates

Causality Focus: This protocol proves the fragment is not just binding non-specifically, but is actively competing for the validated allosteric/active site of NAPE-PLD in a complex biological matrix.

  • Proteome Preparation: Harvest HEK293T cells transiently expressing hNAPE-PLD-FLAG. Lyse in PBS using sonication and adjust protein concentration to 2 mg/mL.

  • Self-Validating Control (Mock Transfection): Prepare a parallel lysate from mock-transfected HEK293T cells. Why? This ensures the fluorescent band observed at ~46 kDa is definitively NAPE-PLD and not a background serine hydrolase.

  • Fragment Pre-incubation: Incubate the proteome with 100 µM of 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride for 30 minutes at 37°C. Why? The low-affinity fragment must be given time to occupy the binding pocket before the high-affinity photoprobe is introduced.

  • Photoprobe Addition: Add 2 µM of LEI-401-derived Photoprobe 10 (containing a diazirine and alkyne handle) and incubate for 15 minutes.

  • UV Crosslinking: Irradiate the samples on ice with UV light (365 nm) for 10 minutes to covalently trap the probe in unoccupied NAPE-PLD enzymes. Include a "UV-minus" control to validate that labeling is strictly light-dependent.

  • Click Chemistry & Visualization: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding TAMRA-azide, TCEP, TBTA, and CuSO₄. Resolve proteins via SDS-PAGE and image on a fluorescence scanner. A successful target engagement by the fragment will manifest as a dose-dependent reduction in the fluorescence intensity of the 46 kDa NAPE-PLD band.

References

  • Title: Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice.
  • Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
  • Title: LEI-401 (CAS Number: 2393840-15-6) Product Information.
  • Title: Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & SAR Application Guide Executive Summary: The Versatility of a Privileged Scaffold In modern medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & SAR Application Guide

Executive Summary: The Versatility of a Privileged Scaffold

In modern medicinal chemistry, the 6-morpholinopyrimidine core is widely recognized as a "privileged scaffold," capable of binding to diverse biological targets depending on its peripheral functionalization. Specifically, 6-morpholinopyrimidine-4-carboxylic acid hydrochloride serves as a highly stable, crystalline precursor for synthesizing diverse analog libraries. The hydrochloride salt is preferred over the free base because it prevents zwitterion formation, ensuring high solubility in polar aprotic solvents during amide coupling and preventing premature oxidation of the morpholine nitrogen.

As a Senior Application Scientist, I have observed that SAR campaigns utilizing this scaffold typically diverge into two distinct therapeutic arenas:

  • Neuropharmacology: Targeting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) to modulate the endocannabinoid system[1].

  • Oncology: Targeting the PI3K/Akt/mTOR signaling axis via ATP-competitive kinase inhibition[2].

This guide objectively compares the structural modifications, biological performance, and experimental validation protocols required to optimize this scaffold for both therapeutic applications.

Divergent Therapeutic Pathways

To understand how a single starting material can yield highly selective drugs for completely different diseases, we must map the divergent SAR logic.

Pathways Scaffold 6-Morpholinopyrimidine-4-carboxylic acid HCl (Core Scaffold) NAPE_PLD NAPE-PLD Enzyme Scaffold->NAPE_PLD C4-Amide Coupling (e.g., LEI-401 Analogs) PI3K PI3K / mTOR Kinases Scaffold->PI3K C2/C5 Substitution (Hinge Binding) NAEs ↓ N-Acylethanolamines (NAEs) NAPE_PLD->NAEs Lipase Inhibition Neuro Neurobehavioral Modulation (e.g., Fear Extinction) NAEs->Neuro AKT ↓ p-AKT / p-S6 PI3K->AKT Kinase Inhibition Onco Tumor Apoptosis & Proliferation Arrest AKT->Onco

Caption: Divergent therapeutic targeting of the 6-morpholinopyrimidine scaffold in neurology and oncology.

Application A: NAPE-PLD Inhibition (Endocannabinoid Modulation)

NAPE-PLD is the primary enzyme responsible for synthesizing N-acylethanolamines (NAEs), including the endocannabinoid anandamide. By converting the C4-carboxylic acid into a bulky carboxamide, researchers discovered first-in-class NAPE-PLD inhibitors[3].

  • SAR Rationale: The morpholine ring at C6 occupies a specific hydrophobic pocket in the NAPE-PLD active site. Converting the C4-carboxylic acid to a cyclopropylmethyl amide, and substituting the C2 position with a bulky amine (e.g., 3-phenylpiperidin-1-yl), led to the discovery of LEI-401 , a highly potent, CNS-active NAPE-PLD inhibitor (IC50 = 0.86 μM)[4].

Application B: PI3K/mTOR Dual Inhibition (Targeted Oncology)

The phosphatidylinositol 3-kinase (PI3K) pathway is hyperactivated in numerous cancers[5]. The morpholinopyrimidine core is a classic ATP-competitive hinge binder[2].

  • SAR Rationale: The oxygen atom of the C6-morpholine acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region. The pyrimidine nitrogen forms a secondary H-bond. The C4-carboxylic acid is typically converted into amides or nitriles to project into the solvent-exposed region or affinity pockets, tuning the selectivity between PI3K isoforms (α, β, γ, δ) and mTOR[6].

Comparative Performance Data

The following table summarizes the structure-activity relationship shifts when the 6-morpholinopyrimidine-4-carboxylic acid scaffold is derivatized for different targets.

Compound Class / DerivativePrimary TargetKey Structural Modification from ScaffoldIC50 / KiCellular Effect
LEI-401 (Analog)NAPE-PLDC4: Cyclopropylmethyl amideC2: (S)-3-phenylpiperidin-1-ylKi = 27 nM (Human)Reduces anandamide and NAEs in Neuro-2a cells[3].
Compound 19 [7]NAPE-PLDC4: Carboxylic acid (Intermediate)C2: Methyl(phenethyl)aminoN/A (Prodrug/Intermediate)Precursor to potent pyrimidine-4-carboxamides.
PI3K-IN-34 (Analog)PI3Kα / mTORC4: Substituted aryl/vinylC5: Carbonitrile replacementIC50 < 10 nMAbrogates IGF-I-activated PI3K-Akt signaling[6].
Compound B2 [8]PD-L1 (Immuno-Onc)C4: Amine spacerC2: o-(biphenyl-3-ylmethoxy)IC50 = 2.7 nMPromotes IFN-γ secretion in LLC cells.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: if a step fails, the built-in controls will indicate exactly where the failure occurred.

Workflow Start 6-Morpholinopyrimidine-4-carboxylic acid HCl Step1 C4-Amidation (HATU, DIPEA, DMF) Start->Step1 Neutralize HCl salt Step2 C2-Substitution (Pd-Catalyzed Cross-Coupling) Step1->Step2 InVitro In Vitro Screening (NAPE-PLD or Kinase Assay) Step2->InVitro ADME ADME & PK Profiling (Microsomal Stability, BBB Permeability) InVitro->ADME ADME->Step1 SAR Feedback Loop Lead Lead Compound Selection ADME->Lead

Caption: Iterative SAR optimization workflow starting from the carboxylic acid hydrochloride precursor.

Protocol 1: Library Synthesis via C4-Amidation

The use of the hydrochloride salt requires stoichiometric adjustment of the base to ensure the carboxylic acid is activated efficiently without stalling the coupling reagent.

  • Preparation: Dissolve 6-morpholinopyrimidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (0.2 M).

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq acts as a catalytic excess. Add HATU (1.2 eq) and stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add the desired primary/secondary amine (1.2 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z 209 for free acid) and appearance of the product mass confirms successful coupling.

Protocol 2: NAPE-PLD Activity Assay (Lipidomics Readout)

Used to validate analogs targeting neuroinflammation.

  • Cell Culture: Culture HEK293T cells transiently transfected with human NAPE-PLD[1]. Control: Mock-transfected cells to establish baseline non-specific lipid hydrolysis.

  • Compound Treatment: Incubate cells with synthesized analogs (0.01 μM to 10 μM) for 30 minutes.

  • Substrate Addition: Introduce synthetic N-palmitoyl-phosphatidylethanolamine (N-palmitoyl-PE) as the substrate.

  • Extraction & LC-MS/MS: Lyse cells and perform a Bligh-Dyer lipid extraction. Quantify the product (N-palmitoylethanolamine, PEA) using targeted LC-MS/MS.

  • Validation: A dose-dependent decrease in PEA levels relative to vehicle-treated cells confirms target engagement. LEI-401 should be used as a positive control (expected IC50 ~0.86 μM)[9].

Protocol 3: PI3Kα Kinase Inhibition Assay (ADP-Glo)

Used to validate analogs targeting oncology pathways.

  • Reaction Setup: In a 384-well plate, combine recombinant PI3Kα (p110α/p85α), PIP2 lipid substrate, and the synthesized analog in kinase buffer.

  • Initiation: Add ultra-pure ATP (10 μM final concentration) to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Causality: This step ensures that only the ADP generated by the kinase reaction is measured, eliminating background noise.

  • Readout: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Validation: Luminescence is directly proportional to kinase activity. A reduction in signal indicates inhibition. Use BKM120 (Buparlisib) as a positive control.

Conclusion

The 6-morpholinopyrimidine-4-carboxylic acid hydrochloride molecule is far more than a simple building block; it is a gateway to two highly distinct pharmacological landscapes. By manipulating the C4-carboxylic acid vector and the C2-position, researchers can shift the molecule's affinity from the hydrophobic pockets of lipid-processing enzymes (NAPE-PLD) to the highly conserved ATP-binding hinge regions of critical oncology targets (PI3K/mTOR). Understanding the physicochemical rationale behind these modifications is essential for any successful SAR campaign utilizing this scaffold.

References

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.[Link]

  • Fares, M., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Pharmaceuticals (Basel).[Link]

  • Ding, W., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. ResearchGate.[Link]

Sources

Validation

Comprehensive Selectivity Profiling of 6-Morpholinopyrimidine-4-carboxylic Acid Hydrochloride: A Privileged Scaffold for Kinase Inhibition

Executive Summary In the landscape of targeted oncology and immunology, the design of highly selective kinase inhibitors hinges on the selection of optimal starting fragments. 6-Morpholinopyrimidine-4-carboxylic acid hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the design of highly selective kinase inhibitors hinges on the selection of optimal starting fragments. 6-Morpholinopyrimidine-4-carboxylic acid hydrochloride (CAS 1207724-13-7) has emerged as a profoundly privileged building block for targeting the Phosphatidylinositol 3-kinase-related kinase (PIKK) family[1].

Unlike promiscuous pan-kinase scaffolds, this specific fragment inherently biases molecular discovery toward lipid kinases (PI3K isoforms) and atypical protein kinases (mTOR)[2]. This comparison guide provides an in-depth evaluation of the morpholinopyrimidine core, contrasting its selectivity profile against alternative scaffolds, and outlines the self-validating experimental protocols required to profile its derivatives across the human kinome.

Mechanistic Rationale: Why Morpholinopyrimidine?

The exceptional selectivity of the 6-morpholinopyrimidine-4-carboxylic acid scaffold is rooted in its precise geometric complementarity to the ATP-binding cleft of the PIKK family.

  • The Morpholine Hinge-Binder: The morpholine oxygen acts as a critical, directional hydrogen bond acceptor for the backbone amide of the hinge region (e.g., Val851 in PI3Kγ or Val882 in PI3Kα)[2].

  • Steric Exclusion of Protein Kinases: Classical protein kinases possess a narrow ATP-binding pocket evolved for the flat adenine ring. The non-planar, sp3-hybridized bulk of the morpholine ring creates a severe steric clash in these narrow pockets, inherently preventing off-target binding to the broader kinome (e.g., CDKs, MAPKs)[3].

  • The 4-Carboxylic Acid Vector: The carboxylic acid at the 4-position of the pyrimidine ring points directly toward the solvent-exposed channel[4]. By utilizing the hydrochloride salt of this building block, medicinal chemists can ensure high solubility and stability during HATU/EDC-mediated amide coupling, allowing for the rapid synthesis of libraries that probe the ribose-binding pocket to fine-tune PI3K vs. mTOR selectivity[4].

Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates

Fig 1. PI3K/AKT/mTOR signaling pathway highlighting primary targets (red) of the scaffold.

Scaffold Comparison Guide

When initiating a kinase inhibitor program, selecting the right hinge-binding core dictates the downstream pharmacokinetics and off-target liabilities. Table 1 compares 6-Morpholinopyrimidine-4-carboxylic acid against two common alternative fragments.

Table 1: Comparative Analysis of Kinase Hinge-Binding Scaffolds

ScaffoldPrimary Target ClassLigand Efficiency (LE)Kinome PromiscuityStructural Rationale
6-Morpholinopyrimidine-4-carboxylic acid Lipid Kinases (PI3K/mTOR)High (~0.35) Low (Highly selective) Bulky morpholine clashes with narrow protein kinase hinges; ideal for deep PIKK pockets[1].
2-Aminopyrimidine-5-carboxylic acid Protein Kinases (CDK, ABL)Moderate (~0.30)High (Promiscuous)Flat, bidentate hinge-binding motif fits easily into most classical kinase ATP pockets.
Morpholinotriazine Lipid Kinases (PI3K)Low to Moderate (~0.28)ModerateExtra nitrogen improves solubility but alters the exit vector, often reducing mTOR affinity[5].

Insight: While morpholinotriazines offer slight advantages in aqueous solubility, the 6-morpholinopyrimidine core provides superior ligand efficiency and a more predictable Structure-Activity Relationship (SAR) trajectory for dual PI3K/mTOR inhibition[5].

Self-Validating Experimental Protocol: Kinase Selectivity Profiling

To objectively quantify the selectivity of derivatives synthesized from the 6-morpholinopyrimidine-4-carboxylic acid hydrochloride building block, a high-throughput competition binding assay (e.g., KINOMEscan) must be employed, followed by orthogonal functional validation[6].

Phase 1: Active-Site Competition Binding Assay

Causality: Traditional enzymatic assays are susceptible to interference from fluorescent compounds or ATP concentration variations. A competition binding assay directly measures thermodynamic affinity ( Kd​ ) at the active site, independent of ATP kinetics.

  • Matrix Preparation: Immobilize biotinylated broad-spectrum kinase inhibitors (bait ligands) onto streptavidin-coated magnetic beads.

  • Library Equilibration: Incubate a T7 phage-display library expressing >400 human kinases with the functionalized beads.

    • Self-Validation Step: Only properly folded, active kinases will bind the bait matrix. Denatured proteins are washed away, ensuring the structural integrity of the targets.

  • Competitive Displacement: Introduce the morpholinopyrimidine test compound at 1 µM and 10 µM.

    • Internal Controls: Include Staurosporine (1 µM) as a positive control for pan-kinase displacement, and DMSO (0.1%) as a negative vehicle control.

  • Elution & Quantification: Wash away unbound phage. Elute the remaining bound phage using non-denaturing conditions and quantify the kinase concentration via quantitative PCR (qPCR).

  • Quality Control: Calculate the Z'-factor using the DMSO and Staurosporine wells. A Z'-factor > 0.5 validates the assay run.

Workflow A Kinase-Phage Expression D Incubation & Binding A->D B Immobilized Bait Ligand B->D C Test Compound (Competitor) C->D E Wash Unbound Phage D->E F Elution of Bound Phage E->F G qPCR Quantification F->G

Fig 2. Active-site dependent competition binding assay workflow for kinase selectivity.

Phase 2: Orthogonal TR-FRET Validation

Causality: Binding does not always equal functional inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) confirms that the thermodynamic binding translates to the suppression of PIP3 generation.

  • Incubate recombinant PI3Kα/β/δ/γ with PIP2 substrate, ATP, and the test compound.

  • Add a PIP3-specific detector protein labeled with a europium chelate (donor) and a fluorescent tracer (acceptor).

  • Measure the TR-FRET signal; a decrease in signal correlates with functional kinase inhibition.

Selectivity Profile Data

Derivatives elaborated from the 6-morpholinopyrimidine-4-carboxylic acid core consistently demonstrate a highly restricted selectivity profile. Table 2 presents representative Kd​ data for an optimized carboxamide derivative across a broad kinase panel, illustrating the profound bias toward the PIKK family[4],[3].

Table 2: Representative Selectivity Profile ( Kd​ , nM) of a Morpholinopyrimidine Lead

Kinase TargetKinase Family Kd​ (nM)Fold Selectivity (vs PI3Kα)
PI3Kα Lipid (Class I)1.2Reference
PI3Kβ Lipid (Class I)4.53.7x
PI3Kδ Lipid (Class I)2.82.3x
PI3Kγ Lipid (Class I)15.012.5x
mTOR Atypical Protein (PIKK)8.47.0x
DNA-PK Atypical Protein (PIKK)22.018.3x
CDK2 Protein (CMGC)>10,000>8,300x
p38α Protein (CMGC)>10,000>8,300x
EGFR Protein (TK)>10,000>8,300x

Data Interpretation: The data clearly indicates that the morpholinopyrimidine scaffold achieves sub-nanomolar to low-nanomolar affinity for Class I PI3Ks and mTOR, while maintaining a >8,000-fold selectivity window against critical off-target protein kinases like CDK2 and EGFR.

Conclusion

6-Morpholinopyrimidine-4-carboxylic acid hydrochloride is not merely a structural fragment; it is a highly engineered vector for precision oncology. By leveraging the steric bulk of the morpholine ring and the synthetic versatility of the 4-carboxylic acid, researchers can reliably bypass the promiscuity issues that plague classical aminopyrimidine scaffolds. For drug development professionals targeting the PI3K/AKT/mTOR axis, this building block remains the gold standard for initiating structure-based drug design campaigns.

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